
3-bromo-N,N-dimethyl-2-oxopropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N,N-dimethyl-2-oxopropanamide is a chemical compound with the CAS Number: 475294-58-7 . It has a molecular weight of 194.03 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8BrNO2/c1-7(2)5(9)4(8)3-6/h3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.03 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : A method for synthesizing derivatives related to 3-bromo-N,N-dimethyl-2-oxopropanamide, such as 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides, has been developed. This synthesis involves treating ethyl 2-chloropyridine-3-carboxylate with lithium enolate of N,N-dimethylacetamide (Kobayashi, Iitsuka, Fukamachi, & Konishi, 2009).
Characterization of Derivatives : The study of the synthesis and characterization of related compounds, such as dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, involved analyzing their kinetic and thermodynamic properties, providing insights into their potential applications in pharmaceuticals and biological research (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Photodynamic Therapy Applications
- Photodynamic Therapy : A derivative, specifically a new zinc phthalocyanine substituted with benzenesulfonamide groups containing Schiff base, shows promising properties for photodynamic therapy, a treatment method for cancer. This derivative exhibits high singlet oxygen quantum yield and appropriate photodegradation quantum yield, crucial for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Agricultural Applications
- Pest Control in Agriculture : A combination of 1,3-dichloropropene and dimethyl disulfide, related to the chemical structure of this compound, has been used effectively against soilborne pests in cucumber. This combination presents an environmentally friendly alternative to methyl bromide for pest control in agriculture (Mao et al., 2016).
Antimicrobial Applications
- Antimicrobial Activity : Sulfonium halides, which include structures related to this compound, have demonstrated high antibacterial and antimycotic activities. These properties highlight their potential use in medical applications for treating infections caused by pathogenic microflora (Bakhtiyarova et al., 2017).
Propiedades
IUPAC Name |
3-bromo-N,N-dimethyl-2-oxopropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO2/c1-7(2)5(9)4(8)3-6/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVOZWGHPSUSPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

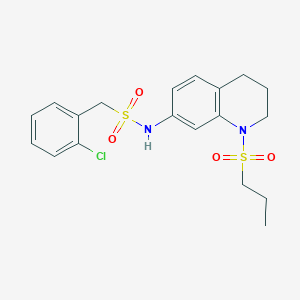
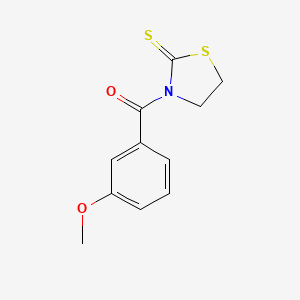
![3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2410486.png)
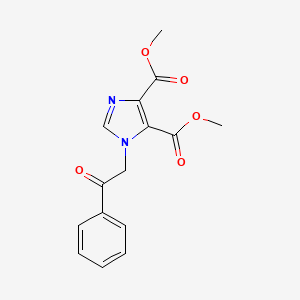
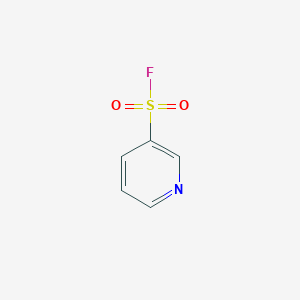
![7-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2410494.png)

![6-ethyl-3-{[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2410498.png)

![2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2410500.png)
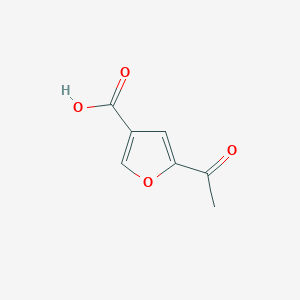
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2410503.png)

![N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2410506.png)